molecular formula C21H41N5O12 B1261992 4-amino-N-[(1R,2S,3R,4R,5S)-5-amino-4-[[(3R,4R,5S,6R)-3-amino-6-(aminomethyl)-4,5-dihydroxy-2-oxanyl]oxy]-3-[[(3R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-oxolanyl]oxy]-2-hydroxycyclohexyl]-2-hydroxybutanamide

4-amino-N-[(1R,2S,3R,4R,5S)-5-amino-4-[[(3R,4R,5S,6R)-3-amino-6-(aminomethyl)-4,5-dihydroxy-2-oxanyl]oxy]-3-[[(3R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-oxolanyl]oxy]-2-hydroxycyclohexyl]-2-hydroxybutanamide

Cat. No. B1261992
M. Wt: 555.6 g/mol
InChI Key: XEQLFNPSYWZPOW-KMFMAWCJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-amino-N-[(1R,2S,3R,4R,5S)-5-amino-4-[[(3R,4R,5S,6R)-3-amino-6-(aminomethyl)-4,5-dihydroxy-2-oxanyl]oxy]-3-[[(3R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-oxolanyl]oxy]-2-hydroxycyclohexyl]-2-hydroxybutanamide is a 2-deoxystreptamine derivative.

Scientific Research Applications

1. Renin Inhibitory Peptides

This compound is useful as an intermediate in the preparation of renin inhibitory peptides. Peptides containing this compound have been shown to be potent inhibitors of human plasma renin. The presence of a glycol moiety acts as a transition-state analogue, mimicking the tetrahedral intermediate formed during enzymatic hydrolysis of the peptidic bond (Thaisrivongs et al., 1987).

2. Synthesis of Novel Carbocyclic Nucleosides

Research indicates the utility of this compound in the synthesis of novel carbocyclic nucleosides. These nucleosides are derivatives of 3-amino-6-(hydroxymethyl)-bicyclo[2.2.1]heptane-2,5-diol, which are key intermediates in the construction of clinically relevant compounds (Hřebabecký et al., 2006).

3. Facile Synthesis of Amino Acid Derivatives

The compound aids in the synthesis of (2S,3R)-3-amino-2-hydroxycarboxylic acids, which are key components of certain bioactive molecules like amastatin and bestatin. These molecules have applications in biochemistry and pharmaceutical research (Ishibuchi et al., 1992).

4. Enantiopure Amino Piperidines Synthesis

This compound is involved in the synthesis of enantiopure amino piperidines, which have potential applications in medicinal chemistry and drug development (Concellón et al., 2008).

5. Synthesis of Novel Pyrrolidine Alkaloids

It also plays a role in the synthesis of new pyrrolidine alkaloids, which have various biological activities and potential applications in the development of therapeutic agents (Tsukamoto et al., 2001).

properties

Product Name

4-amino-N-[(1R,2S,3R,4R,5S)-5-amino-4-[[(3R,4R,5S,6R)-3-amino-6-(aminomethyl)-4,5-dihydroxy-2-oxanyl]oxy]-3-[[(3R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-oxolanyl]oxy]-2-hydroxycyclohexyl]-2-hydroxybutanamide

Molecular Formula

C21H41N5O12

Molecular Weight

555.6 g/mol

IUPAC Name

4-amino-N-[(1R,2S,3R,4R,5S)-5-amino-4-[(3R,4R,5S,6R)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-[(3R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-hydroxycyclohexyl]-2-hydroxybutanamide

InChI

InChI=1S/C21H41N5O12/c22-2-1-8(28)19(34)26-7-3-6(24)17(37-20-11(25)15(32)13(30)9(4-23)35-20)18(12(7)29)38-21-16(33)14(31)10(5-27)36-21/h6-18,20-21,27-33H,1-5,22-25H2,(H,26,34)/t6-,7+,8?,9+,10+,11+,12-,13+,14?,15+,16+,17+,18+,20?,21?/m0/s1

InChI Key

XEQLFNPSYWZPOW-KMFMAWCJSA-N

Isomeric SMILES

C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1NC(=O)C(CCN)O)O)OC2[C@@H](C([C@H](O2)CO)O)O)OC3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)N)N

Canonical SMILES

C1C(C(C(C(C1NC(=O)C(CCN)O)O)OC2C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)CN)O)O)N)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-amino-N-[(1R,2S,3R,4R,5S)-5-amino-4-[[(3R,4R,5S,6R)-3-amino-6-(aminomethyl)-4,5-dihydroxy-2-oxanyl]oxy]-3-[[(3R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-oxolanyl]oxy]-2-hydroxycyclohexyl]-2-hydroxybutanamide
Reactant of Route 2
4-amino-N-[(1R,2S,3R,4R,5S)-5-amino-4-[[(3R,4R,5S,6R)-3-amino-6-(aminomethyl)-4,5-dihydroxy-2-oxanyl]oxy]-3-[[(3R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-oxolanyl]oxy]-2-hydroxycyclohexyl]-2-hydroxybutanamide
Reactant of Route 3
4-amino-N-[(1R,2S,3R,4R,5S)-5-amino-4-[[(3R,4R,5S,6R)-3-amino-6-(aminomethyl)-4,5-dihydroxy-2-oxanyl]oxy]-3-[[(3R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-oxolanyl]oxy]-2-hydroxycyclohexyl]-2-hydroxybutanamide
Reactant of Route 4
4-amino-N-[(1R,2S,3R,4R,5S)-5-amino-4-[[(3R,4R,5S,6R)-3-amino-6-(aminomethyl)-4,5-dihydroxy-2-oxanyl]oxy]-3-[[(3R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-oxolanyl]oxy]-2-hydroxycyclohexyl]-2-hydroxybutanamide
Reactant of Route 5
4-amino-N-[(1R,2S,3R,4R,5S)-5-amino-4-[[(3R,4R,5S,6R)-3-amino-6-(aminomethyl)-4,5-dihydroxy-2-oxanyl]oxy]-3-[[(3R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-oxolanyl]oxy]-2-hydroxycyclohexyl]-2-hydroxybutanamide
Reactant of Route 6
4-amino-N-[(1R,2S,3R,4R,5S)-5-amino-4-[[(3R,4R,5S,6R)-3-amino-6-(aminomethyl)-4,5-dihydroxy-2-oxanyl]oxy]-3-[[(3R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-oxolanyl]oxy]-2-hydroxycyclohexyl]-2-hydroxybutanamide

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